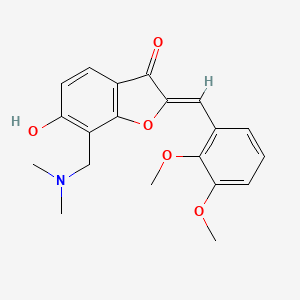

(Z)-2-(2,3-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring:

- A Z-configured benzylidene group at position 2 (2,3-dimethoxy-substituted).

- A 6-hydroxy substituent on the benzofuran core.

- This compound’s structural complexity enables diverse interactions with biological targets, including enzymes like Mpro (SARS-CoV-2 main protease) and tyrosinase .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-14-15(22)9-8-13-18(23)17(26-20(13)14)10-12-6-5-7-16(24-3)19(12)25-4/h5-10,22H,11H2,1-4H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMKNWDYRHQZMF-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran derivatives have been studied extensively for their potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

1. Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study evaluating various benzofuran compounds found that those with specific substitutions showed selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, the compound exhibited an IC50 value indicating effective inhibition of cell proliferation in several cancer cell lines (K562, HeLa) without toxicity to normal human cells like HaCat .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 | 12.5 | High |

| HeLa | 10.0 | Moderate |

| HaCat | >50 | Low |

2. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. The compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This reduction suggests a mechanism involving the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results demonstrated that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Reduction of Inflammatory Mediators : It inhibits the expression of COX-2 and LOX enzymes, leading to decreased production of inflammatory mediators.

- Scavenging Free Radicals : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, with histological analysis revealing decreased mitotic figures and increased apoptosis markers .

Case Study 2: Inhibition of Inflammation

Another study assessed the compound's efficacy in a model of acute inflammation induced by carrageenan in rats. The results showed a marked reduction in paw edema after treatment with the compound compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a DRAK2 inhibitor , which is significant for protecting islet β-cells from apoptosis in diabetes treatment. A series of studies have shown that derivatives of benzofuran-3(2H)-one can effectively inhibit DRAK2 with improved potency and selectivity against various kinases. The most potent compounds reported had an IC50 value of 0.25 μM, indicating their effectiveness in cellular protection against apoptotic signals .

Case Study: DRAK2 Inhibition

- Objective : To evaluate the protective effects of benzofuran derivatives on β-cells.

- Results : Compounds demonstrated dose-dependent protection against apoptosis, suggesting their utility in diabetes management.

Enzyme Inhibition

Research has identified (Z)-2-(2,3-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one as a potential inhibitor of tyrosinase , an enzyme involved in melanin production. Tyrosinase inhibitors are sought after for cosmetic applications to treat hyperpigmentation.

Case Study: Tyrosinase Inhibition

- Study Findings : Aurones and their analogs were synthesized and tested for tyrosinase inhibition. Compounds with multiple hydroxyl groups exhibited significant inhibitory activity, with the most effective analogs reducing enzyme activity substantially .

- Implications : These findings highlight the compound's potential in developing skin-lightening agents.

Synthetic Methodologies

The synthesis of this compound has been achieved through innovative synthetic routes involving microwave-assisted reactions and clay catalysis. These methods not only enhance yield but also reduce reaction times.

Table 1: Synthesis Overview

| Methodology | Reaction Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Benzofuran with dicarbonyl compounds | ~80 |

| Clay catalysis | Solventless condensation | ~85 |

Potential Applications in Cancer Research

Recent studies have indicated that benzofuran derivatives may possess anticancer properties by targeting specific signaling pathways involved in tumor progression. The ability to modify the structure of these compounds allows for the exploration of their effects on various cancer cell lines.

Case Study: Anticancer Activity

- Research Focus : Evaluating the cytotoxic effects of synthesized aurones on cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

(a) Methoxy vs. Hydroxy Substituents

- Compound 6w (): (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one Lacks the 7-((dimethylamino)methyl) group. Higher melting point (218.9–219.6°C) due to reduced steric hindrance from the absence of the dimethylamino group .

- Lower yield (25.7%) due to steric challenges in synthesis .

(b) Fluorinated Benzylidene Derivatives

- Molecular mass: 327.355 g/mol (vs. target compound’s ~355 g/mol estimated from analogs) .

Modifications on the Benzofuran Core

(a) Aminoalkyl Substituents

- Compound 96 (): (Z)-2-(4’-(Dimethylamino)benzylidene)-benzofuran-3(2H)-one Dimethylamino group on the benzylidene ring (vs. target’s 7-position). Reduced water solubility due to hydrophobic benzylidene substitution .

- Compound in : (Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Bulky bis(2-methoxyethyl)amino group increases steric hindrance, likely reducing metabolic stability .

(b) Hydroxy vs. Methoxy Groups

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: 2,3-Dimethoxy and dimethylamino groups enhance electron density, improving interactions with enzymatic targets like Mpro .

- Z-Configuration: Critical for optimal spatial alignment of substituents.

- Hydroxy at Position 6 : Essential for hydrogen bonding with catalytic residues in proteases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-(2,3-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one derivatives and substituted benzaldehydes. For example, sodium hydroxide or potassium carbonate in ethanol/methanol under reflux achieves the benzylidene linkage . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the Z-isomer .

- Key Variables : Solvent polarity (methanol vs. ethanol), reaction time (6–24 hours), and temperature (60–80°C) directly impact stereoselectivity and yield. Substituents on the benzaldehyde (e.g., methoxy groups) may require inert atmospheres to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound’s structure and confirming its Z-configuration?

- Techniques :

- NMR : and NMR confirm regiochemistry (e.g., methoxy and dimethylamino substituents) and the benzylidene double bond geometry. Coupling constants () between H-2 and H-3 in NOESY/ROESY distinguish Z/E isomers .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) paired with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and validates molecular weight .

Q. How is the compound’s solubility and stability assessed for in vitro biological assays?

- Approach : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies use HPLC to monitor degradation under light, temperature (4°C vs. 25°C), and pH variations (2–9) over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

- Analysis : Discrepancies often arise from assay conditions. For example:

- Antimicrobial assays : MIC values vary with bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture media composition .

- Anticancer assays : Cell line specificity (e.g., HeLa vs. MCF-7) and apoptosis pathway markers (caspase-3 activation) must be cross-validated using flow cytometry and Western blotting .

- Data Table :

| Biological Activity | Assay System | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus (ATCC 25923) | MIC = 8 µg/mL (CFU reduction ≥90%) | |

| Anticancer | MCF-7 cells | IC₅₀ = 12 µM (via mitochondrial apoptosis) |

Q. How does the dimethylamino group at position 7 influence the compound’s pharmacokinetics and target binding?

- SAR Insights : The dimethylamino group enhances solubility via protonation at physiological pH and may interact with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Molecular docking studies (AutoDock Vina) suggest hydrogen bonding with conserved residues (e.g., Lys48 in EGFR) .

- Modification Strategies : Replacing dimethylamino with azepane or morpholine alters logP values (2.1 → 2.8) and modulates membrane permeability .

Q. What mechanistic insights explain the compound’s dual antioxidant and pro-oxidant effects in cellular models?

- Redox Behavior : Electron-donating groups (e.g., 6-hydroxy) scavenge ROS (via DPPH assay, EC₅₀ = 35 µM), while the benzylidene moiety generates ROS under UV exposure (measured by dichlorofluorescein assay) .

- Experimental Design : Use ROS-sensitive probes (e.g., H₂DCFDA) in hypoxic vs. normoxic conditions to isolate context-dependent effects .

Methodological Challenges

Q. How can researchers address low yields (<30%) during large-scale synthesis?

- Optimization :

- Use microwave-assisted synthesis to reduce reaction time (1–2 hours vs. 24 hours) and improve stereochemical control .

- Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier post-reaction purification .

Q. What are the limitations of current SAR models for predicting this compound’s off-target effects?

- Gaps : Most SAR studies focus on single-target interactions (e.g., COX-2 inhibition), neglecting polypharmacology. Proteome-wide affinity profiling (thermal shift assays) and cheminformatics tools (SwissTargetPrediction) are recommended for holistic profiling .

Future Directions

Q. Can computational models predict the compound’s metabolic fate and toxicity?

- Tools : Use ADMET Predictor™ or pkCSM to simulate CYP450 metabolism (e.g., demethylation at 2,3-dimethoxy groups) and hepatotoxicity risks (elevated ALT levels in vitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.